molecular formula C8H6ClN B189560 2-(Chloromethyl)benzonitrile CAS No. 612-13-5

2-(Chloromethyl)benzonitrile

Cat. No. B189560
Key on ui cas rn: 612-13-5
M. Wt: 151.59 g/mol
InChI Key: ZSHNOXOGXHXLAV-UHFFFAOYSA-N
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Patent
US04519953

Procedure details

30.4 g (0.2 mole) of o-cyanobenzyl chloride are dissolved in 70 g of dimethylformamide, and 24 g (0.6 mole) of sodium hydroxide powder are added at the same time as nitrogen is passed in. The mixture is stirred at 20° C. for about 6-10 hours until all the organically bound chlorine has reacted, 70 g of methanol are added dropwise, and the precipitate is filtered off with suction at 0° C. and is washed with methanol and then with water until no chlorine ions are detectable in the water from the wash. Drying gives 17.8 g of stilbene-2,2'-dicarbonitrile in the form of white crystals.
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Cl)#[N:2].[OH-].[Na+].ClCl.CO>CN(C)C=O>[C:4]1([CH:5]=[CH:5][C:4]2[C:3]([C:1]#[N:2])=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:3]([C:1]#[N:2])=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
C(#N)C1=C(CCl)C=CC=C1
Name
Quantity
70 g
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Four
Name
Quantity
70 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 20° C. for about 6-10 hours until all the
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has reacted
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction at 0° C.
WASH
Type
WASH
Details
is washed with methanol
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
8 (± 2) h
Name
Type
product
Smiles
C=1(C(=CC=CC1)C#N)C=CC=1C(=CC=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: PERCENTYIELD 77.5%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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